(R)-N-(2-Naphthyl) tert-butanesulfinamide

Palladium catalysis C–N coupling Sulfinamide synthesis

(R)-N-(2-Naphthyl) tert-butanesulfinamide (CAS 1372133-75-9) is a chiral N-aryl sulfinamide that serves as a versatile building block for asymmetric synthesis. It belongs to the tert-butanesulfinamide family, where the stereogenic sulfur center and the 2‑naphthyl substituent jointly define a rigid chiral environment.

Molecular Formula C14H17NOS
Molecular Weight 247.36 g/mol
Cat. No. B8048280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(2-Naphthyl) tert-butanesulfinamide
Molecular FormulaC14H17NOS
Molecular Weight247.36 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)NC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C14H17NOS/c1-14(2,3)17(16)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10,15H,1-3H3/t17-/m1/s1
InChIKeyJONCAVGABOZOLI-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-(2-Naphthyl) tert-Butanesulfinamide – A Structurally Defined Chiral Sulfinamide for Asymmetric Synthesis


(R)-N-(2-Naphthyl) tert-butanesulfinamide (CAS 1372133-75-9) is a chiral N-aryl sulfinamide that serves as a versatile building block for asymmetric synthesis. It belongs to the tert-butanesulfinamide family, where the stereogenic sulfur center and the 2‑naphthyl substituent jointly define a rigid chiral environment [1]. The compound is prepared via palladium‑catalyzed C–N cross‑coupling of (R)-tert-butanesulfinamide with 2‑bromonaphthalene, affording a crystalline solid with a sharp melting point (122–124 °C) and high optical rotation ([α]D21 = −134.2°) [1]. Its primary utility lies in the preparation of chiral N‑tert‑butanesulfinyl imines and as a precursor to chiral ligands, where the 2‑naphthyl group imparts distinct steric and electronic properties compared to other N‑aryl sulfinamides.

Why (R)-N-(2-Naphthyl) tert-Butanesulfinamide Cannot Be Replaced by a Generic N‑Aryl Sulfinamide


N‑Aryl tert‑butanesulfinamides are not interchangeable commodities. The identity of the aryl substituent profoundly influences both the synthetic accessibility and the downstream performance of the chiral auxiliary. In the palladium‑catalyzed C–N coupling that is the primary industrial route to this compound class, the regioisomeric 1‑naphthyl congener is obtained in only 20% yield as a brown oil, whereas the 2‑naphthyl derivative crystallizes directly from the reaction mixture in 73% yield [1]. Beyond synthesis, the steric bulk and electronic character of the 2‑naphthyl group alter the diastereofacial bias of derived sulfinyl imines, meaning that a generic phenyl or 4‑tolyl analog cannot be assumed to deliver the same enantioselectivity or reactivity profile [2]. The quantitative evidence below details these differences.

Quantitative Differentiation Evidence for (R)-N-(2-Naphthyl) tert-Butanesulfinamide


C–N Cross‑Coupling Yield: 2‑Naphthyl vs 1‑Naphthyl

Under identical Pd₂(dba)₃/tBuXPhos conditions, the 2‑naphthyl derivative is obtained in 73% isolated yield, while the 1‑naphthyl isomer yields only 20% [1]. This 3.65‑fold difference arises from the steric congestion imposed by the peri‑hydrogen in 1‑bromonaphthalene.

Palladium catalysis C–N coupling Sulfinamide synthesis

Physical Form and Ease of Purification: Crystalline Solid vs Brown Oil

The 2‑naphthyl derivative is a white crystalline solid (mp 122–124 °C), whereas the 1‑naphthyl isomer is isolated as a brown oil [1]. Crystallinity enables straightforward purification by recrystallization and provides a stable, easily handled form factor.

Crystallinity Purification Physical properties

Optical Rotation: Enhanced Chiroptical Purity Indicator

The specific rotation of the 2‑naphthyl derivative ([α]D21 = −134.2°, c 0.10, EtOAc) is significantly higher in magnitude than that of the 4‑biphenyl analog ([α]D21 = −110.8°) and the phenyl analog ([α]D21 = −85° to −95° range) [1]. A larger specific rotation can facilitate polarimetric quality control.

Optical rotation Chiroptical property Enantiopurity

Synthetic Accessibility vs para‑Substituted Phenyl Analogs

In the same Pd‑catalyzed coupling, (R)-N-(2‑naphthyl) tert‑butanesulfinamide (73%) is competitive with 4‑biphenyl (82%) and 4‑AcC₆H₄ (92%) but outperforms 2‑methylphenyl (53%), 4‑fluorophenyl (52%), and 4‑carboxyphenyl (67%) analogs [1]. This places the 2‑naphthyl derivative among the synthetically accessible members of the N‑aryl sulfinamide family while offering a unique steric profile.

Synthetic efficiency Aryl bromide coupling Comparative yield

Procurement‑Relevant Application Scenarios for (R)-N-(2-Naphthyl) tert-Butanesulfinamide


Synthesis of Chiral N‑tert‑Butanesulfinyl Imines with Enhanced π‑Stacking Recognition

The 2‑naphthyl group introduces an extended aromatic surface that can engage in π–π stacking interactions with substrates, potentially improving diastereoselectivity in nucleophilic additions. When procurement requires a sulfinamide‑derived imine with a polycyclic aromatic substituent, the 2‑naphthyl derivative is the preferred precursor because it is the only crystalline, high‑yielding naphthyl sulfinamide accessible via the direct Pd‑catalyzed route [1].

Ligand Precursor for Rhodium‑Catalyzed Asymmetric 1,4‑Addition

N‑Aryl sulfinamide‑olefin ligands based on tert‑butanesulfinamide have demonstrated excellent enantioselectivities (up to 95% ee) in Rh‑catalyzed 1,4‑addition to cyclic enones [2]. The 2‑naphthyl‑substituted variant is structurally analogous to the high‑performance N‑phenyl‑N‑cinnamyl ligand scaffold, with the naphthyl group providing additional steric shielding of the metal center. Researchers developing new chiral sulfinamide‑olefin ligands should procure the 2‑naphthyl building block rather than attempting to derivatize the poorly accessible 1‑naphthyl isomer [1].

Method Development Requiring a Crystalline, Easily Characterized Chiral Standard

Because (R)-N-(2‑Naphthyl) tert‑butanesulfinamide is a white crystalline solid with a sharp melting point (122–124 °C) and a large specific rotation (−134.2°), it serves as an excellent chiral standard for HPLC method development and polarimetric calibration [1]. The 1‑naphthyl isomer, a brown oil, is impractical for this purpose.

Structure–Activity Relationship Studies on Sulfinamide Auxiliaries

In systematic SAR studies aimed at correlating N‑aryl substituent structure with diastereoselectivity in sulfinamide‑mediated asymmetric synthesis, the 2‑naphthyl derivative fills a critical gap between planar phenyl and extended biphenyl analogs. Its availability in high yield and crystalline form enables reproducible, quantitative comparisons that the 1‑naphthyl isomer cannot support [1].

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